Cox-1-IN-1
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Overview
Description
Cox-1-IN-1 is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the biosynthesis of prostanoids, including thromboxane and prostaglandins. These compounds play a crucial role in various physiological processes such as inflammation, pain, and fever. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions where COX-1 activity is implicated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-1-IN-1 typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cox-1-IN-1 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Cox-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of COX-1 in various chemical pathways and reactions.
Biology: Employed in research to understand the biological functions of COX-1 and its role in physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, pain, and cancer.
Mechanism of Action
Cox-1-IN-1 exerts its effects by selectively inhibiting the activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids. By inhibiting COX-1, this compound reduces the production of these prostanoids, thereby modulating inflammation, pain, and other physiological processes. The molecular targets and pathways involved include the binding of this compound to the active site of COX-1, preventing the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Cox-1-IN-1 is unique in its high selectivity towards COX-1 compared to other similar compounds. Some similar compounds include:
Celecoxib: A selective COX-2 inhibitor, primarily used to treat inflammation and pain with fewer gastrointestinal side effects.
Rofecoxib: Another COX-2 selective inhibitor, withdrawn from the market due to cardiovascular risks.
Aspirin: A non-selective COX inhibitor, widely used for its anti-inflammatory and analgesic properties but associated with gastrointestinal side effects due to COX-1 inhibition .
This compound’s uniqueness lies in its ability to selectively inhibit COX-1, making it a valuable tool for research and potential therapeutic applications where COX-1 activity is specifically implicated .
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3,4-bis(4-ethoxyphenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H21NO3/c1-4-22-17-10-6-15(7-11-17)19-14(3)24-21-20(19)16-8-12-18(13-9-16)23-5-2/h6-13H,4-5H2,1-3H3 |
InChI Key |
BCOIWKZLSWINMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
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